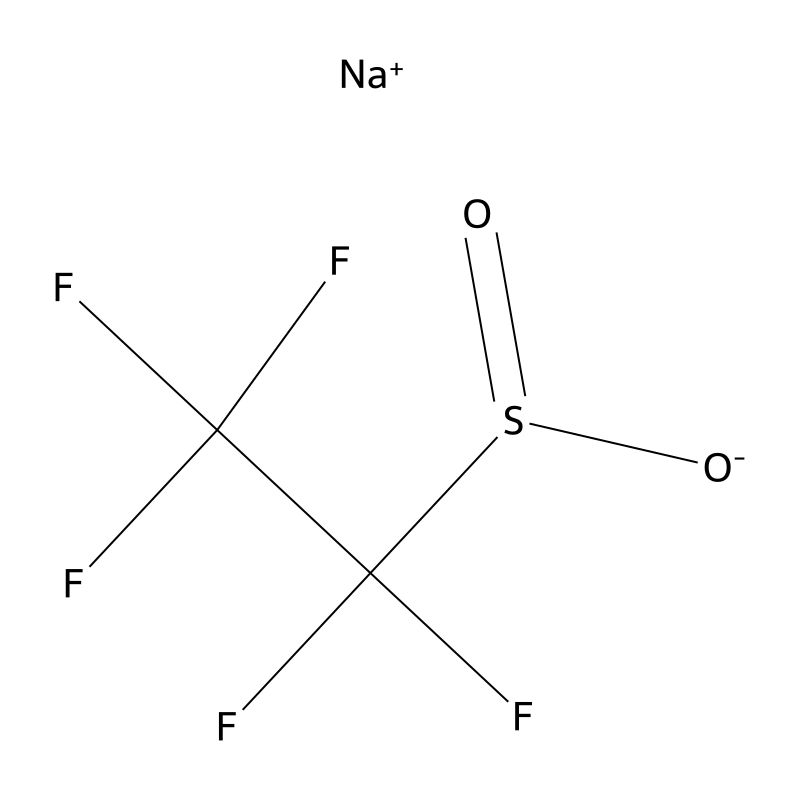

Sodium pentafluoroethanesulfinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organosulfur Compounds

Field: Organic Chemistry

Water Treatment

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

Application: Sodium sulfinates are used in sulfonyl radical-triggered ring-closing sulfonylation.

Method: This involves the use of sodium sulfinates as sulfonyl radical precursors.

Results: This method has led to significant advancements in the synthesis of various organosulfur compounds.

Multicomponent Reactions

Application: Sodium sulfinates are used in multicomponent reactions.

Results: This method has been used to synthesize a wide range of organosulfur compounds.

Site-Selective C–H Sulfonylation

Application: Sodium sulfinates are used in site-selective C–H sulfonylation.

Method: This involves the selective sulfonylation of a specific carbon-hydrogen bond in a molecule.

Results: This method has led to the synthesis of a variety of organosulfur compounds.

Electrochemical Synthesis

Photoredox Catalytic Transformations

Sulfur Dioxide Surrogate

Electrosynthesis

Application: Sodium sulfinates are used in organic electrosynthesis.

Method: This involves the use of electric current instead of chemical redox agents.

Preparation of Sulfur-Containing Compounds

Sodium pentafluoroethanesulfinate is a sulfonate compound characterized by its unique structure, which includes a pentafluoroethane group attached to a sulfinic acid moiety. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. The presence of fluorinated groups imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in

- Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.

- Oxidation and Reduction: The compound can engage in redox reactions under specific conditions, with various oxidizing agents applicable.

- Coupling Reactions: It is useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds in organic synthesis.

Common reagents used in these reactions include sodium methoxide for nucleophilic substitution and palladium catalysts for coupling reactions.

The synthesis of sodium pentafluoroethanesulfinate generally involves several key steps:

- Formation of the Sulfinic Acid Group: This can be achieved by reacting a suitable precursor with sulfur dioxide or other sulfonating agents.

- Introduction of the Pentafluoroethane Group: This step typically involves the reaction of the sulfinic acid intermediate with pentafluoroethane-1-sulfonyl chloride in the presence of a base.

In industrial settings, continuous flow processes may be employed to enhance yield and purity, ensuring precise control over reaction conditions such as temperature and pressure.

Sodium pentafluoroethanesulfinate has several notable applications:

- Organic Synthesis: It serves as a versatile intermediate in synthesizing complex organic molecules.

- Pharmaceutical Development: The compound can be utilized in drug formulation, particularly in developing inhibitors targeting specific enzymes or receptors.

- Materials Science: Its unique properties make it suitable for creating advanced materials with high thermal stability and resistance to chemical degradation.

Several compounds share structural similarities with sodium pentafluoroethanesulfinate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Methanesulfonyl)phenyl trifluoromethanesulfonate | Contains trifluoromethyl group | Less electrophilic compared to sodium pentafluoroethanesulfinate |

| 4-(Methanesulfonyl)phenyl toluenesulfonate | Contains toluene group | More stable but less reactive |

| 4-(Methanesulfonyl)phenyl benzenesulfonate | Contains benzenesulfonate | Similar reactivity but lower fluorination |

Uniqueness

Sodium pentafluoroethanesulfinate is unique due to its high degree of fluorination, which enhances its electrophilicity and stability compared to other sulfonates. This property makes it particularly valuable in reactions requiring strong electrophiles and applications demanding chemical stability. Its ability to undergo various chemical transformations while maintaining stability under harsh conditions sets it apart from similar compounds.